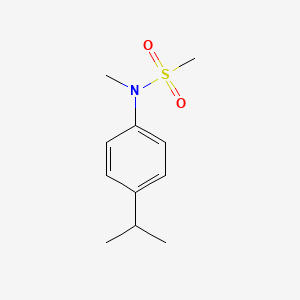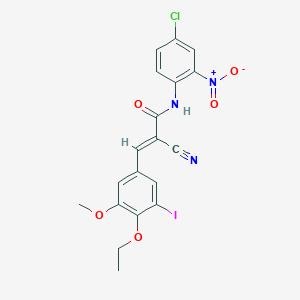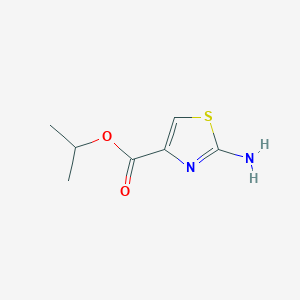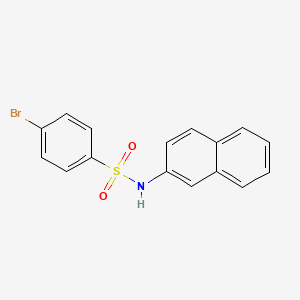
Quinoline-6-carboxylic acid 3-hydroxybenzylamide
Vue d'ensemble
Description
Quinoline-6-carboxylic acid 3-hydroxybenzylamide, also known as Q6HBA, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research. This compound belongs to the family of quinoline derivatives and is known for its unique chemical properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Quinoline-6-carboxylic acid 3-hydroxybenzylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, this compound has been shown to exhibit antioxidant and hepatoprotective activities, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, this compound has been shown to exhibit antioxidant and hepatoprotective activities, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline-6-carboxylic acid 3-hydroxybenzylamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis and availability, making it an ideal candidate for drug development. Additionally, this compound has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for various research applications. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on Quinoline-6-carboxylic acid 3-hydroxybenzylamide. One of the future directions is to further investigate the mechanism of action of this compound, particularly its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. Another future direction is to explore the potential use of this compound in the treatment of liver diseases, due to its hepatoprotective activities. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions, which may enhance its bioavailability and pharmacokinetics.
Applications De Recherche Scientifique
Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, this compound has been shown to exhibit antioxidant and hepatoprotective activities, making it a potential candidate for the treatment of liver diseases.
Propriétés
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-15-5-1-3-12(9-15)11-19-17(21)14-6-7-16-13(10-14)4-2-8-18-16/h1-10,20H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWFZNDDNHEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)


![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)



![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
